

Physical and chemical properties of 4-Chloro-2methylpent-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylpent-2-ene

Cat. No.: B15482465

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An In-depth Technical Guide to 4-Chloro-2-methylpent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2-methylpent-2-ene**, a halogenated alkene of interest in organic synthesis. The document details its structural characteristics, physicochemical parameters, and reactivity. Key synthetic routes and reaction mechanisms, including nucleophilic substitution, electrophilic addition, and elimination reactions, are discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development, offering critical data and methodologies to inform their work.

Introduction

4-Chloro-2-methylpent-2-ene, an allylic halide, is a versatile chemical intermediate. Its structure, featuring a chlorine atom attached to a carbon adjacent to a double bond, imparts unique reactivity that is valuable in a variety of organic transformations. This guide synthesizes available data on its physical and chemical properties to provide a detailed technical resource.

Physical Properties



Precise experimental data for the physical properties of **4-Chloro-2-methylpent-2-ene** are not extensively documented in readily available literature. However, based on its molecular structure and data for analogous compounds, the following properties can be estimated. For comparison, the known properties of the related compound 4-chloro-2-pentene are also provided.

Table 1: Physical and Chemical Properties of 4-Chloro-2-methylpent-2-ene

Property	Value	Source
Molecular Formula	C6H11CI	INVALID-LINK[1]
Molecular Weight	118.60 g/mol	INVALID-LINK[1]
CAS Number	21971-94-8	INVALID-LINK[1]
Boiling Point (estimated)	~120-130 °C	
Density (estimated)	~0.9 g/cm³	_
Solubility	Insoluble in water; Soluble in common organic solvents.	

Note: Estimated values are based on the properties of structurally similar compounds, such as 4-chloro-2-pentene which has a boiling point of 97 °C and a density of approximately 0.9 g/cm³[2].

Chemical Properties and Reactivity

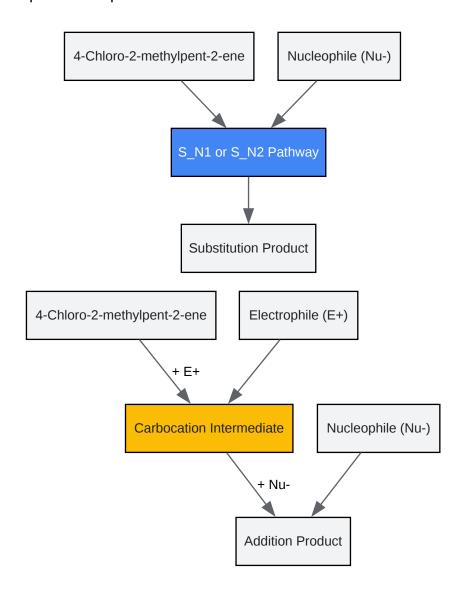
4-Chloro-2-methylpent-2-ene exhibits reactivity characteristic of allylic halides, which is dominated by the interplay between the carbon-chlorine bond and the adjacent carbon-carbon double bond.

Nucleophilic Substitution Reactions

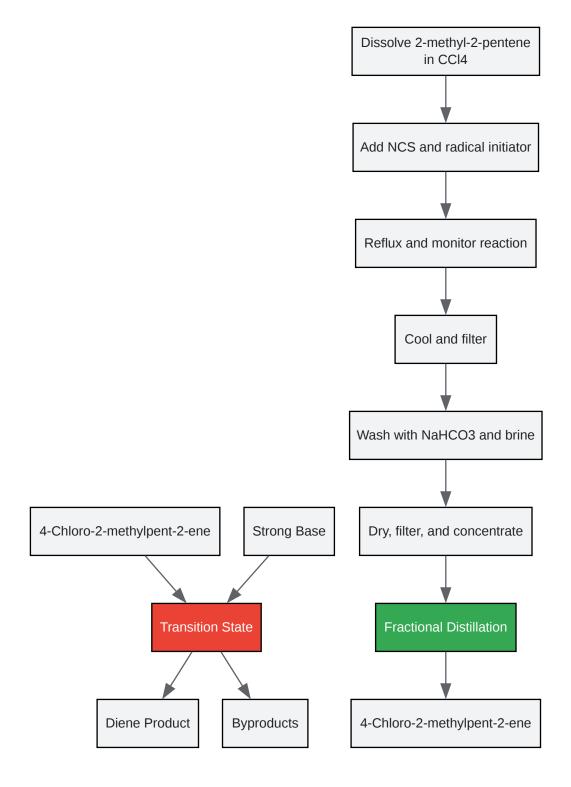
As an allylic chloride, **4-Chloro-2-methylpent-2-ene** is susceptible to nucleophilic substitution reactions. These can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. The allylic nature of the carbocation intermediate in the S(_N)1 pathway provides resonance stabilization, facilitating this mechanism.



Logical Relationship of Nucleophilic Substitution:







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References

- 1. 4-Chloro-2-methylpent-2-ene | C6H11Cl | CID 12535659 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-pentene Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-2-methylpent-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15482465#physical-and-chemical-properties-of-4-chloro-2-methylpent-2-ene]

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